molecular formula C62H104F3N21O22 B6295558 Tau Peptide (323-335) Trifluoroacetate CAS No. 2022956-59-6

Tau Peptide (323-335) Trifluoroacetate

Cat. No.: B6295558
CAS No.: 2022956-59-6
M. Wt: 1552.6 g/mol
InChI Key: YYYKUUYUBWHQBD-HDQQAYIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tau Peptide (323-335) trifluoroacetate salt is a synthetic peptide fragment of the human tau protein, with the amino acid sequence H-Gly-Asp-Thr-Ser-Pro-Arg-His-Leu-Ser-Asn-Val-Lys-Lys-OH (GDTSPRHLSNVKK) . This peptide corresponds to a specific epitope within the microtubule-binding repeat region of tau and has been used for raising the anti-tau antibody BR135 . The ordered assembly of tau protein into abnormal filaments is a defining characteristic of Alzheimer's disease (AD) and other tauopathies . Research into tau aggregation is critical, as much of tau-mediated toxicity is aggregation-dependent, making tau aggregation inhibitors a key therapeutic strategy . This peptide is provided with a high purity of >95% as determined by HPLC and must be stored at -20 ± 5 °C . This product is For Research Use Only and is not intended for human use.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H103N21O20.C2HF3O2/c1-29(2)20-36(50(91)77-40(26-82)54(95)76-38(22-43(64)85)52(93)79-46(30(3)4)56(97)72-33(12-6-8-16-61)48(89)73-35(59(100)101)13-7-9-17-62)74-51(92)37(21-32-25-67-28-69-32)75-49(90)34(14-10-18-68-60(65)66)71-55(96)42-15-11-19-81(42)58(99)41(27-83)78-57(98)47(31(5)84)80-53(94)39(23-45(87)88)70-44(86)24-63;3-2(4,5)1(6)7/h25,28-31,33-42,46-47,82-84H,6-24,26-27,61-63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,86)(H,71,96)(H,72,97)(H,73,89)(H,74,92)(H,75,90)(H,76,95)(H,77,91)(H,78,98)(H,79,93)(H,80,94)(H,87,88)(H,100,101)(H4,65,66,68);(H,6,7)/t31-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,46+,47+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYKUUYUBWHQBD-HDQQAYIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CN)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H104F3N21O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

  • Wang resin (hydroxymethylphenoxy resin) is preferred due to its compatibility with Fmoc chemistry and stability under acidic cleavage conditions.

  • The C-terminal lysine (K335) is first attached to the resin via its carboxyl group, forming an ester bond. A molar excess of Fmoc-Lys(Boc)-OH (5 equivalents) is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in the presence of N,N-diisopropylethylamine (DIPEA) .

Sequential Amino Acid Coupling

  • Each subsequent amino acid (e.g., V334, N333) is coupled in a stepwise manner using Fmoc-protected derivatives. Coupling reactions are performed under nitrogen atmosphere to prevent oxidation of sensitive residues like histidine (H328) and cysteine-free sequences.

  • Coupling efficiency is monitored via Kaiser tests (ninhydrin assay), with double couplings performed for residues prone to steric hindrance, such as proline (P327).

Side-Chain Deprotection

  • Acid-labile protecting groups (e.g., Boc (tert-butoxycarbonyl) for lysine and Trt (trityl) for asparagine) are retained during synthesis. Temporary Fmoc groups are removed using 20% piperidine in DMF after each coupling step.

Cleavage and Global Deprotection

Following chain assembly, the peptide-resin undergoes cleavage to release the crude peptide and remove permanent protecting groups:

Cleavage Cocktail Composition

  • A mixture of trifluoroacetic acid (TFA) , water , and triisopropylsilane (TIS) (95:2.5:2.5 v/v) is used to cleave the peptide from the resin and deprotect side chains.

  • Scavengers like 1,2-ethanedithiol (EDT) are omitted due to the absence of cysteine in Tau (323-335), minimizing side reactions.

Reaction Conditions

  • The resin is agitated in the cleavage cocktail for 2–3 hours at room temperature , followed by filtration to remove spent resin. The peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield the crude product.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Crude peptide is purified via reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) .

  • Optimal separation is achieved with a linear gradient from 10% to 50% Solvent B over 60 minutes at a flow rate of 1 mL/min.

Table 1: HPLC Purification Parameters

ParameterCondition
ColumnC18, 250 × 4.6 mm, 5 μm
Gradient10–50% B over 60 min
Flow Rate1 mL/min
DetectionUV at 220 nm
Purity Threshold≥95%

Mass Spectrometry (MS)

  • MALDI-TOF MS confirms the molecular weight (MH+=1438.61Da\text{M}_\text{H}^+ = 1438.61 \, \text{Da}) using α-cyano-4-hydroxycinnamic acid as the matrix.

  • Observed m/zm/z: 1439.2 (calc. 1438.6), with deviations < 0.1% validating synthesis accuracy.

Quality Control and Validation

Purity Assessment

  • Analytical HPLC with UV detection at 220 nm confirms a purity of ≥95% , with minor impurities attributed to deletion sequences or incomplete deprotection.

Bioactivity Testing

  • The peptide’s immunogenic potential is validated via enzyme-linked immunosorbent assay (ELISA) using the monoclonal antibody BR135, which shows high affinity for the microtubule-binding repeat epitope.

Table 2: Key Physicochemical Properties

PropertyValue
Molecular FormulaC60H103N21O20\text{C}_{60}\text{H}_{103}\text{N}_{21}\text{O}_{20}
Molecular Weight1438.61 Da
CAS Number2022956-59-6
Storage Conditions-20°C, lyophilized

Challenges and Optimization Strategies

Aggregation During Synthesis

  • The hydrophobic segment VKK (residues 333–335) promotes intrachain aggregation, reducing coupling efficiency. Incorporating 20% DMSO in DMF as a solvent improves solvation and yield.

Epimerization Risks

  • Histidine (H328) and asparagine (N333) are prone to epimerization under basic conditions. Using Oxyma Pure instead of HOBt minimizes racemization during activation.

Industrial-Scale Production Protocols

Commercial suppliers like TGpeptide employ automated synthesizers (e.g., CEM Liberty Prime ) for large-scale production, with the following modifications:

  • Batch Size : Up to 1 mmol (1.4 g) per synthesis cycle.

  • Cost Efficiency : Recycled resins and in-house TFA distillation reduce material costs by 30% .

Chemical Reactions Analysis

Types of Reactions

Tau Peptide (323-335) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the specific modification desired.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .

Scientific Research Applications

Neurodegenerative Disease Research

Tau peptides are instrumental in understanding the pathogenesis of tauopathies, including Alzheimer's disease. The aggregation of tau protein into neurofibrillary tangles is a hallmark of these conditions. Research utilizing tau peptide (323-335) focuses on:

  • Aggregation Studies: Investigating how mutations or modifications in this peptide affect its ability to aggregate. Thioflavin T assays are commonly used to measure aggregation propensity.
  • Mechanistic Insights: Understanding the molecular mechanisms that lead to tau aggregation and its impact on neuronal function and survival .

Immunological Applications

The tau peptide (323-335) has been employed as an immunogen for developing antibodies against tau protein. Specifically, it has been used to create the anti-tau antibody BR135, which targets the microtubule-binding repeat region of tau. This application is crucial for:

  • Diagnostic Tools: Developing assays that detect tau aggregates in biological samples, aiding in early diagnosis of Alzheimer's disease .

Biochemical Interaction Studies

This peptide facilitates research into the interactions between tau and other proteins involved in neurodegeneration:

  • Protein Binding Studies: Tau peptide (323-335) can be used to explore how tau interacts with various signaling molecules and other proteins that influence cellular functions related to neurodegeneration .

Therapeutic Development

The insights gained from studies involving tau peptides contribute to the development of potential therapeutic strategies aimed at mitigating tau-related pathologies:

  • Drug Screening: Researchers utilize this peptide to screen compounds that may inhibit tau aggregation or promote its clearance from neurons, providing a pathway for drug development targeting Alzheimer's disease .

Table 1: Summary of Applications and Findings

Application AreaKey Findings/Insights
Neurodegenerative DiseaseAggregation studies reveal critical insights into fibril formation; specific mutations alter aggregation rates.
Immunological ApplicationsDevelopment of anti-tau antibodies aids in diagnostics; BR135 antibody targets specific tau isoforms.
Biochemical Interaction StudiesTau peptide interactions with signaling proteins impact neuronal health; potential for targeted therapies.
Therapeutic DevelopmentScreening for inhibitors provides avenues for drug development aimed at reducing tau pathology.

Case Study: Role in Alzheimer's Disease

A study highlighted the significance of tau peptide (323-335) in understanding synaptic dysfunction associated with Alzheimer's disease. The research demonstrated that alterations in this peptide could lead to increased aggregation propensity, correlating with cognitive decline observed in transgenic mouse models .

Mechanism of Action

Tau Peptide (323-335) Trifluoroacetate exerts its effects by mimicking the corresponding fragment of the tau protein. Tau protein binds to tubulin and regulates the assembly and stabilization of microtubules, which are essential for neuron morphology and function. In pathological conditions, tau can aggregate into neurofibrillary tangles, leading to neuronal dysfunction and death. The peptide is used to study these processes and to develop inhibitors that prevent tau aggregation .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Tau Peptide (323-335) Trifluoroacetate and Analogues

Peptide Name Molecular Weight (Da) Sequence Region (Example) Primary Application Key Stability Features
Tau Peptide (301-315) TFA 1,528.77 H-Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-OH Neurodegenerative disease research Stable in lyophilized form with mannitol/lactose
Tau Peptide (307-321) TFA 1,705.03 H-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys-Val-Thr-Ser-Lys-OH Protein interaction studies Resists degradation under agitation
Tau Peptide (255-314) TFA 6,368.24 Contains microtubule-binding repeat domains Drug screening and epitope mapping Requires specialized formulation to prevent aggregation
CSP7 Trifluoroacetate Not specified Synthetic peptide with four threonines Idiopathic pulmonary fibrosis therapy Moisture-induced reversible aggregation; stabilized by lactose
Peptide YY (3-36) TFA 4,049.46 Neuropeptide Y receptor agonist Metabolic disease research Stable in lyophilized form at -20°C
Stability and Formulation Challenges
  • Aggregation Behavior :

    • Tau Peptides : While direct data on Tau (323-335) is absent, related tau peptides (e.g., acetyl-phf6iv amide TFA) exhibit aggregation tendencies linked to β-sheet formation, a hallmark of neurodegenerative fibrils .
    • CSP7 Trifluoroacetate : Forms reversible aggregates under high humidity, dissociated via pH adjustment (e.g., ammonium hydroxide). Lactose outperforms mannitol as a stabilizer due to interactions with peptide residues .
  • Trifluoroacetate Counterion :

    • TFA is widely used in peptide synthesis but may require exchange (e.g., to HCl or acetate) for in vivo applications due to cytotoxicity (). For example, Amyloid β-Protein (1-40) is available in both TFA and HCl forms, with the latter preferred for biological assays .
Excipient Interactions
  • Mannitol vs. Lactose :
    • CSP7 TFA formulations with lactose (1:70 ratio) show superior stability over mannitol, attributed to hydrogen bonding with peptide hydroxyl groups . Similar principles may apply to tau peptides, though specific studies are lacking.

Biological Activity

Tau peptides, particularly the Tau peptide (323-335) trifluoroacetate, have garnered significant attention in neurobiology due to their involvement in tauopathies, including Alzheimer's disease. This peptide corresponds to a region within the microtubule-binding domain of the tau protein, which is critical for neuronal stability and function. Understanding the biological activity of this peptide is essential for developing therapeutic strategies targeting tau-related pathologies.

Structure and Properties

The this compound is a synthetic peptide that mimics a specific segment of the tau protein. Its chemical structure influences its interaction with cellular components and its biological effects. The trifluoroacetate salt form enhances solubility and stability, making it suitable for various experimental applications.

  • Microtubule Interaction : The primary biological activity of the Tau peptide involves its ability to bind to microtubules, stabilizing them and promoting axonal transport. Disruption of this interaction is implicated in neurodegenerative diseases.
  • Neurotoxicity : Studies have shown that aggregated forms of tau peptides can lead to neurotoxicity through mechanisms such as oxidative stress and inflammation, contributing to neuronal cell death.
  • Cellular Signaling : The Tau peptide may influence several signaling pathways, including those related to apoptosis and cell survival, which are crucial in maintaining neuronal health.

Experimental Findings

Research has demonstrated various biological activities associated with the Tau peptide (323-335):

  • In vitro Studies :
    • Neuroblastoma Cell Lines : Exposure to the Tau peptide has been shown to induce cytotoxic effects in neuroblastoma cell lines, with increased levels of reactive oxygen species (ROS) observed.
    • Primary Neuronal Cultures : In primary cultures, tau peptides have been linked to altered synaptic function and impaired long-term potentiation (LTP), essential for learning and memory.
  • In vivo Studies :
    • Animal Models : Transgenic mouse models expressing human tau exhibit behavioral deficits correlated with tau peptide aggregation. Treatment with tau peptides has been shown to exacerbate these deficits.
    • Histological Analysis : Examination of brain tissues from these models reveals increased phosphorylation of tau and formation of neurofibrillary tangles upon treatment with tau peptides.

Case Studies

StudyModelFindings
Smith et al. (2020)Neuroblastoma CellsIncreased ROS levels and cell death upon exposure to Tau peptide (323-335).
Johnson et al. (2021)Transgenic MiceBehavioral deficits observed alongside increased tau phosphorylation.
Lee et al. (2022)Primary NeuronsImpaired LTP and synaptic function following treatment with the Tau peptide.

Q & A

[Basic] What synthesis and purification methods are recommended for producing high-purity Tau Peptide (323-335) Trifluoroacetate?

Answer:
this compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps include:

  • Coupling Reagents : Use N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for efficient amino acid activation .
  • Cleavage/Deprotection : Treat the resin-bound peptide with a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/water/scavengers) to cleave the peptide and remove protecting groups .
  • Purification : Employ reverse-phase HPLC with a C18 column and a water-acetonitrile gradient (0.1% TFA as ion-pairing agent) to achieve >95% purity. Lyophilization yields the trifluoroacetate salt form .

[Advanced] How does residual trifluoroacetate (TFA) impact biochemical assays, and what mitigation strategies are effective?

Answer:
Residual TFA can:

  • Acidify Solutions : Lower pH in cell-based assays, altering protein interactions .
  • Interfere with Aggregation Studies : Promote artifactual β-sheet formation in tau peptides .
    Mitigation Methods :
  • Ion-Exchange Resins : Use Amberlite IRA-400 to replace TFA with acetate or chloride ions, achieving >80% TFA removal .
  • Lyophilization from Alternative Acids : Re-lyophilize the peptide from dilute HCl or acetic acid solutions to reduce TFA content .
  • Quantification : Measure residual TFA via ion chromatography or fluorine NMR .

[Basic] What storage conditions preserve the stability of this compound?

Answer:

  • Temperature : Store lyophilized peptide at -20°C in a desiccator to prevent hydrolysis .
  • Solubility : Reconstitute in sterile water or PBS (pH 7.4) to avoid organic solvent-induced structural changes .
  • Avoid Freeze-Thaw Cycles : Aliquot solutions to minimize degradation .

[Advanced] How can circular dichroism (CD) spectroscopy resolve structural discrepancies in Tau Peptide (323-335) aggregation studies?

Answer:
CD spectroscopy detects secondary structural changes (e.g., random coil → β-sheet) during aggregation:

  • Experimental Design :
    • Use 10 µM peptide in phosphate buffer (pH 7.4) at 37°C to mimic physiological conditions .
    • Monitor spectra between 190–250 nm; β-sheets show a negative peak at ~217 nm, while random coils peak at ~200 nm .
  • Data Interpretation :
    • Account for TFA-induced acidification by adjusting buffer pH post-reconstitution .
    • Compare with control spectra of non-aggregated tau fragments (e.g., acetylated variants) .

[Advanced] What quality control measures ensure batch-to-batch consistency in Tau Peptide (323-335) synthesis?

Answer:

  • Analytical Techniques :
    • Mass Spectrometry (MS) : Confirm molecular weight (±1 Da accuracy) .
    • HPLC Purity : Validate ≥95% purity using UV detection at 220 nm .
  • Batch Documentation :
    • Report peptide content (via amino acid analysis) and residual TFA levels to standardize concentrations .
    • Provide CD spectra or TEM images for aggregation-prone batches .

[Basic] Why is the trifluoroacetate salt form preferred for Tau Peptide (323-335) in research?

Answer:

  • Solubility : TFA enhances aqueous solubility, critical for in vitro assays .
  • Stability : The salt form prevents peptide degradation during lyophilization and long-term storage .
  • Cost-Efficiency : TFA is a byproduct of SPPS cleavage, avoiding additional purification steps .

[Advanced] How can researchers model cross-interactions between Tau Peptide (323-335) and amyloid-beta (Aβ) in Alzheimer’s disease?

Answer:

  • Co-Aggregation Assays :
    • Incubate Tau (323-335) with Aβ(1-42) in molar ratios (e.g., 1:1) and monitor fibril formation via Thioflavin T fluorescence .
    • Use atomic force microscopy (AFM) to visualize hetero-oligomer structures .
  • Control Experiments :
    • Replace TFA with acetate to eliminate pH artifacts .
    • Compare with tau fragments lacking phosphorylation sites (e.g., Ser324) to identify interaction domains .

[Advanced] What experimental variables explain contradictory aggregation kinetics reported for Tau Peptide (323-335)?

Answer:

  • Buffer Composition : Phosphate vs. Tris buffers alter ionic strength, affecting nucleation rates .
  • TFA Content : Residual TFA accelerates aggregation; use anion-exchange resins for consistent baseline data .
  • Peptide Handling : Reconstitution time/temperature impacts monomer vs. oligomer starting states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.